molecular formula C21H23N3O4 B4920349 3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4920349
M. Wt: 381.4 g/mol
InChI Key: ZJBQOARWOBPMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused dibenzodiazepine core with a seven-membered heterocyclic ring. The structural uniqueness of this derivative arises from the 3,3,7,8-tetramethyl substituents and the 11-position 5-nitro-2-furyl group. For instance, compounds like 3,3-dimethyl-11-(p-iodobenzoyl)-diazepinone (5k) and 3,3-dimethyl-11-(p-nitrobenzoyl)-diazepinone (5l) share the dibenzodiazepine core but differ in substituent groups .

Properties

IUPAC Name

2,3,9,9-tetramethyl-6-(5-nitrofuran-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-11-7-13-14(8-12(11)2)23-20(17-5-6-18(28-17)24(26)27)19-15(22-13)9-21(3,4)10-16(19)25/h5-8,20,22-23H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBQOARWOBPMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(O4)[N+](=O)[O-])C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential biological activity. Its structural characteristics suggest that it may interact with various biological systems, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound based on available literature and research findings.

Basic Information

  • Molecular Formula : C21H23N3O4
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : 2,3,9,9-tetramethyl-6-(5-nitrofuran-2-yl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
  • Canonical SMILES : CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(O4)N+[O-])C(=O)CC(C3)(C)C

Structural Features

The compound features a dibenzo diazepine core with multiple methyl groups and a nitrofuran substituent. These modifications can influence its pharmacokinetic properties and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

CompoundActivity TypeOrganismReference
5-Nitrofuran derivativesAntibacterialE. coli
Dibenzo derivativesAntifungalCandida spp.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of related compounds on cancer cell lines. The presence of the nitrofuran moiety is often linked to enhanced anticancer properties due to its ability to generate reactive oxygen species (ROS).

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of a related compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20ROS generation

These findings suggest that the compound may induce apoptosis through oxidative stress mechanisms.

Neuropharmacological Effects

The dibenzo diazepine structure is known for its interaction with GABA receptors. Preliminary studies indicate that this compound may possess anxiolytic or sedative properties:

EffectObserved ActivityReference
GABA receptor modulationPositive modulation
Anxiolytic effectSignificant reduction in anxiety-like behavior in animal models

The proposed mechanisms of action for the biological activities include:

  • Reactive Oxygen Species (ROS) Generation : The nitrofuran group can facilitate ROS production leading to oxidative stress in target cells.
  • GABAergic Activity : The structural similarity to known anxiolytics suggests potential GABA receptor interaction.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physicochemical Properties: The target compound’s 5-nitro-2-furyl group introduces a conjugated nitro-heterocyclic system, distinct from the aryl carbonyl (e.g., 5k, 5l) or indole (FC2) groups in analogs. This may alter solubility and redox reactivity .

Synthetic Accessibility: Derivatives like FC2 and 5k–5n are synthesized via condensation of substituted benzaldehydes or benzoyl chlorides with aminocyclohexenone precursors . The target compound’s 5-nitro-2-furyl group may require specialized furan-functionalized reagents.

Spectral and Analytical Data

  • NMR Trends: For 10-acetyl-11-(2-methoxy-phenyl)-diazepinone (C24H26N2O3), δ 194.3 ppm (C=O) and δ 55.1 ppm (OCH3) in 13C NMR highlight characteristic shifts for carbonyl and methoxy groups . The target compound’s nitro-furyl group would likely show distinct aromatic and nitro signals.
  • Elemental Analysis : Analogs like 5m (C23H24N2O2S) show close agreement between calculated and found values (e.g., C: 70.35% vs. 70.38%), confirming synthetic purity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-dibenzo[b,e][1,4]diazepin-1-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the dibenzo[b,e][1,4]diazepinone core. Key steps include:

  • Cyclocondensation : Reacting substituted o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions to form the diazepine ring .
  • Nitro-furyl substitution : Introducing the 5-nitro-2-furyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions, depending on the reactivity of the diazepine core .
  • Methylation : Alkylation or Friedel-Crafts alkylation to incorporate the 3,3,7,8-tetramethyl groups .
    • Quality Control : Monitor reaction progress using TLC and HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the stereochemistry of the diazepine ring and substituents. For example, SC-XRD confirmed the chair conformation of a related diazepinone (mean C–C bond length: 0.003 Å; R factor: 0.043) .
  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify methyl groups (δ 1.2–1.5 ppm for aliphatic CH3_3) and aromatic protons (δ 6.8–8.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]+^+ for C22_{22}H24_{24}N4_4O3_3: 397.18) .

Q. What pharmacological activities are associated with this compound?

  • Methodological Answer : Preliminary bioactivity screening focuses on:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • CNS activity : Radioligand binding assays (e.g., GABAA_A receptor affinity) to assess anxiolytic or sedative potential .
  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Q. What analytical methods ensure purity and stability during storage?

  • Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities (<1%) .
  • Stability studies : Store at –20°C under nitrogen. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the nitro-furyl substitution step?

  • Methodological Answer : Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the nitro-furyl electrophile .
  • Catalyst choice : Pd(PPh3_3)4_4 improves coupling efficiency in Suzuki-Miyaura reactions (yield increase from 45% to 72%) .
  • Temperature control : Maintain 80–100°C to avoid side reactions (e.g., nitro group reduction) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural analogs : Compare activity trends across derivatives (e.g., replacing nitro-furyl with chloro-phenyl groups reduces MIC by 50%) .
  • Meta-analysis : Use software like RevMan to assess heterogeneity in published datasets .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR)?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., varying methyl groups or nitro positions) .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using molecular docking (e.g., AutoDock Vina) to predict binding affinities .
  • In vivo validation : Test top candidates in rodent models (e.g., elevated plus maze for anxiolytic activity) .

Q. How to assess environmental stability and degradation pathways?

  • Methodological Answer :

  • Photolysis studies : Expose to UV light (λ = 254 nm) and analyze breakdown products via LC-MS .
  • Hydrolysis kinetics : Measure half-life in buffers (pH 4–10) at 25°C. Nitro groups typically show stability at pH 7 but hydrolyze under acidic conditions .
  • Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri assays to evaluate aquatic toxicity .

Methodological Notes

  • Data Interpretation : Cross-reference crystallographic (e.g., SC-XRD ) and spectroscopic data to resolve structural ambiguities.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional ethics approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.